molecular formula C17H14BrN5O3 B1223415 2-(5-Bromo-3-nitro-1,2,4-triazol-1-YL)-N-(diphenylmethyl)acetamide

2-(5-Bromo-3-nitro-1,2,4-triazol-1-YL)-N-(diphenylmethyl)acetamide

Cat. No. B1223415
M. Wt: 416.2 g/mol
InChI Key: VKACHKKCPNPLIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-bromo-3-nitro-1,2,4-triazol-1-yl)-N-(diphenylmethyl)acetamide is a diarylmethane.

Scientific Research Applications

Synthesis and Stability Analysis

Research involving similar triazole compounds has focused on their synthesis and stability, which is critical for their potential applications in pharmaceuticals and materials science. For instance, the stability of N-(2-Methoxyethyl)-2-(3-Nitro-1,2,4-Triazole-1-)Acetamide in frozen injection form was evaluated using HPLC methods, demonstrating significant stability which is crucial for pharmaceutical applications (Luo Chuan-huan, 2007).

Anticancer Potential

The synthesis and biological activity of Ruthenium(III) maltolato-nitroimidazole complexes, involving triazole derivatives, were studied for their potential anti-tumor activity against human breast cancer cell lines. This research suggests that triazole derivatives, by association, could play a role in developing new anticancer agents (D. C. Kennedy et al., 2006).

Energetic Materials Development

The synthesis of energetic compounds containing triazole moieties, such as the (3-nitro-1H-1,2,4-triazol-1-yl)-NNO-azoxy moiety, highlights the potential use of triazole derivatives in developing high-energy materials. Such compounds exhibit good thermal stability and high calculated enthalpies of formation, making them interesting for applications requiring energetic materials (D. A. Gulyaev et al., 2021).

Corrosion Inhibition

Triazole Schiff bases have been evaluated as corrosion inhibitors on mild steel in acidic media, indicating that triazole derivatives can offer protective benefits against corrosion. This application is particularly relevant in the chemical and petrochemical industries, where material longevity and integrity are paramount (Turuvekere K. Chaitra et al., 2015).

properties

Product Name

2-(5-Bromo-3-nitro-1,2,4-triazol-1-YL)-N-(diphenylmethyl)acetamide

Molecular Formula

C17H14BrN5O3

Molecular Weight

416.2 g/mol

IUPAC Name

N-benzhydryl-2-(5-bromo-3-nitro-1,2,4-triazol-1-yl)acetamide

InChI

InChI=1S/C17H14BrN5O3/c18-16-20-17(23(25)26)21-22(16)11-14(24)19-15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15H,11H2,(H,19,24)

InChI Key

VKACHKKCPNPLIZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)CN3C(=NC(=N3)[N+](=O)[O-])Br

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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